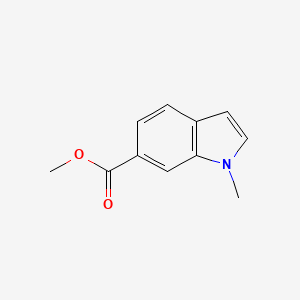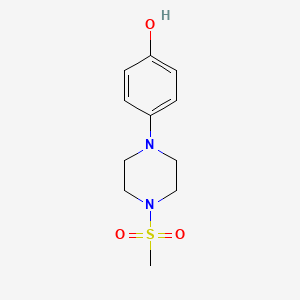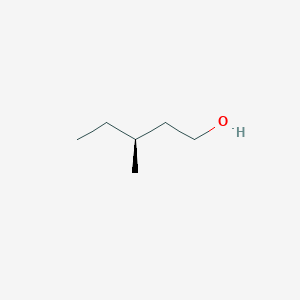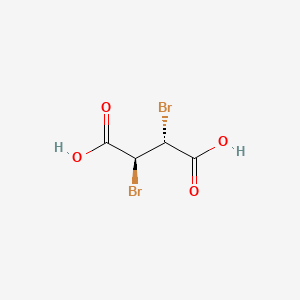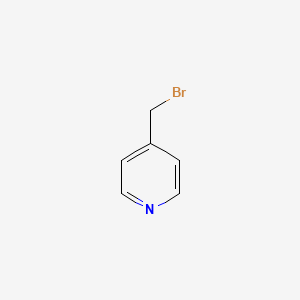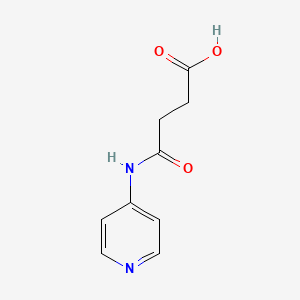
1H-インドール-7-カルボヒドラジド
概要
説明
1H-indole-7-carbohydrazide is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives can be achieved through various methods. For instance, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones has been reported to yield N'-alkylidene/cycloalkylidene derivatives, characterized by spectroscopic methods . Another approach involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate to produce novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Additionally, indole-2-carboxylic acid hydrazide has been synthesized and used to generate various indole derivatives through reactions with aromatic aldehydes and cyclization processes .
Molecular Structure Analysis
The molecular structure of indole carbohydrazide derivatives has been elucidated using techniques such as X-ray crystallography, which confirmed the planarity of the indole ring and its perpendicular orientation to other functional groups in the molecule . Single crystal X-ray diffraction has also been employed to analyze the structure of N'-alkylidene derivatives of indole carbohydrazides .
Chemical Reactions Analysis
Indole carbohydrazides participate in a variety of chemical reactions. They can react with aromatic aldehydes to form hydrazone derivatives, which can be further cyclized to produce indolo[2,3-d]pyridazine derivatives . These compounds can also undergo condensation reactions to yield a range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbohydrazide derivatives are characterized using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry . These compounds exhibit rotational restriction around certain bonds, as evidenced by double resonances in NMR spectra . The presence of functional groups such as hydroxyl or nitro groups can significantly affect the properties and biological activities of these molecules .
Relevant Case Studies
Several studies have explored the biological activities of indole carbohydrazide derivatives. For example, a series of indole-based acetohydrazide analogs were synthesized and evaluated for their inhibitory potential against thymidine phosphorylase, with some derivatives showing potent activity . Another study reported the synthesis of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which exhibited cytotoxic activity against human cancer cell lines . Additionally, indole carbohydrazides have been investigated for their antioxidant properties and acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's .
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として可能性を示しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボキシレート誘導体は、抗ウイルス剤として調製され、報告されています . これにより、「1H-インドール-7-カルボヒドラジド」もその抗ウイルス特性について検討できる可能性が示唆されます。
抗炎症活性
インドール誘導体は、抗炎症活性を持つことがわかっています . これは、「1H-インドール-7-カルボヒドラジド」も潜在的な抗炎症用途を持つ可能性があることを意味します。
抗がん活性
インドール誘導体は、抗がん剤の開発に使用されてきました . ある研究では、インドールのSARS-CoV-2との相互作用が調査され、インドール化合物が3つの癌細胞株に対して高い細胞毒性を示すことがわかりました . これにより、「1H-インドール-7-カルボヒドラジド」もその
作用機序
Target of Action
1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .
Mode of Action
The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in 1H-indole-7-carbohydrazide is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .
Pharmacokinetics
Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .
Result of Action
The primary result of 1H-indole-7-carbohydrazide’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .
Action Environment
The action of 1H-indole-7-carbohydrazide is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .
Safety and Hazards
特性
IUPAC Name |
1H-indole-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321309-24-4 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



